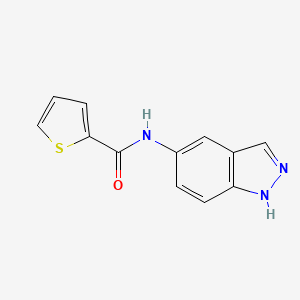
N-(1H-indazol-5-yl)thiophene-2-carboxamide
Descripción general
Descripción
N-(1H-indazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H9N3OS and its molecular weight is 243.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-indazol-5-yl-2-thiophenecarboxamide is 243.04663309 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indazole derivatives, which this compound is a part of, are known to have a wide range of biological properties and can bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that indazole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
N-(2H-indazol-5-yl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between N-(2H-indazol-5-yl)thiophene-2-carboxamide and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This interaction highlights the compound’s potential as an anti-inflammatory agent.
Cellular Effects
N-(2H-indazol-5-yl)thiophene-2-carboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-(2H-indazol-5-yl)thiophene-2-carboxamide has been found to inhibit cell proliferation and induce apoptosis . This effect is mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Additionally, the compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of N-(2H-indazol-5-yl)thiophene-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of inflammatory mediators . Furthermore, N-(2H-indazol-5-yl)thiophene-2-carboxamide has been shown to interact with DNA, leading to changes in gene expression that promote apoptosis in cancer cells . These molecular interactions underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2H-indazol-5-yl)thiophene-2-carboxamide have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that N-(2H-indazol-5-yl)thiophene-2-carboxamide remains stable under physiological conditions, maintaining its bioactivity over extended periods . Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory and anti-cancer effects, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of N-(2H-indazol-5-yl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of N-(2H-indazol-5-yl)thiophene-2-carboxamide have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(2H-indazol-5-yl)thiophene-2-carboxamide is involved in various metabolic pathways, interacting with several enzymes and cofactors. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes result in the formation of active metabolites that contribute to the compound’s bioactivity . Additionally, N-(2H-indazol-5-yl)thiophene-2-carboxamide affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-(2H-indazol-5-yl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, N-(2H-indazol-5-yl)thiophene-2-carboxamide interacts with various binding proteins that facilitate its distribution to different cellular compartments . This efficient transport and distribution are crucial for the compound’s bioactivity and therapeutic effects.
Subcellular Localization
N-(2H-indazol-5-yl)thiophene-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing N-(2H-indazol-5-yl)thiophene-2-carboxamide to these specific compartments . This subcellular localization is essential for the compound’s interaction with its target biomolecules and subsequent bioactivity.
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h1-7H,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQPXYOFNYTTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


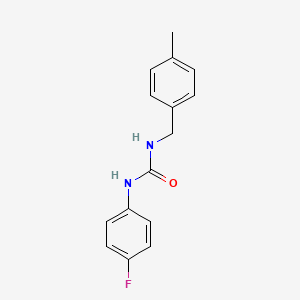

![6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4423728.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4423732.png)
![1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-2-PROPYN-1-ONE](/img/structure/B4423739.png)
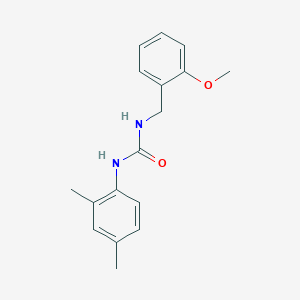
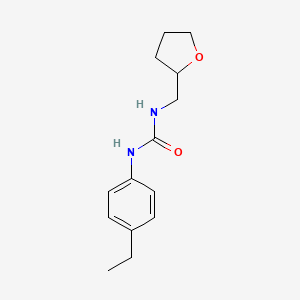
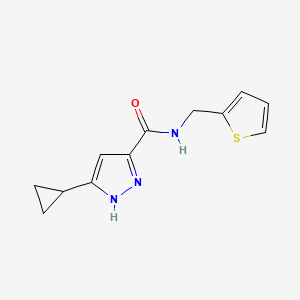
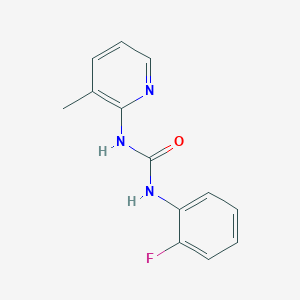
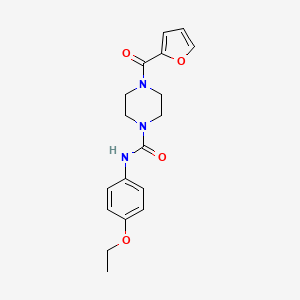
![2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4423765.png)
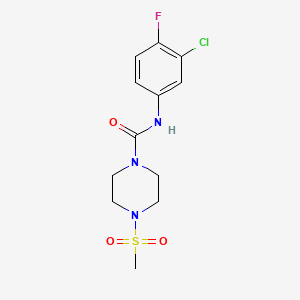
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)
